molecular formula C20H23N3O2 B5733313 1-(4-nitrobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine

1-(4-nitrobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine

Cat. No. B5733313
M. Wt: 337.4 g/mol
InChI Key: PBUWBAYZBDDLRU-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-nitrobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as NBPP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained attention in the scientific community due to its potential applications in drug discovery and development. In

Mechanism of Action

The exact mechanism of action of 1-(4-nitrobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of enzymes involved in the biosynthesis of important cellular components, such as DNA and proteins. This leads to the disruption of cellular processes and ultimately results in cell death. Additionally, this compound has been reported to modulate the activity of neurotransmitters and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of DNA polymerase and RNA polymerase, which are essential enzymes for DNA and RNA synthesis. This compound has also been shown to inhibit the activity of proteasomes, which are involved in the degradation of proteins. Moreover, this compound has been reported to modulate the activity of ion channels and receptors in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-nitrobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine in lab experiments is its potential therapeutic applications in various diseases. Additionally, this compound is relatively easy to synthesize and purify, which makes it a convenient compound for research purposes. However, one limitation of using this compound is its potential toxicity and side effects, which may limit its use in clinical settings. Moreover, the exact mechanism of action of this compound is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on 1-(4-nitrobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine. One direction is to investigate the structure-activity relationship of this compound and its derivatives to identify more potent and selective compounds for therapeutic applications. Additionally, the mechanisms underlying the neuroprotective effects of this compound need to be further elucidated. Moreover, the potential cardiovascular effects of this compound need to be investigated in more detail to determine its safety and efficacy as a therapeutic agent. Finally, the development of novel drug delivery systems for this compound may enhance its therapeutic potential and reduce its toxicity.

Synthesis Methods

The synthesis of 1-(4-nitrobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine involves the reaction between 4-nitrobenzyl chloride and 4-(3-phenyl-2-propen-1-yl)piperazine in the presence of a base. The reaction takes place at room temperature and results in the formation of this compound as a yellow solid. The purity and yield of this compound can be improved by recrystallization and chromatographic techniques.

Scientific Research Applications

1-(4-nitrobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been investigated for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. It has been shown to exhibit cytotoxic effects against cancer cells and induce apoptosis in vitro. Additionally, this compound has been reported to possess neuroprotective properties and improve cognitive function in animal models of Alzheimer's disease. Moreover, this compound has been shown to have vasodilatory effects and reduce blood pressure in animal models of hypertension.

properties

IUPAC Name

1-[(4-nitrophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c24-23(25)20-10-8-19(9-11-20)17-22-15-13-21(14-16-22)12-4-7-18-5-2-1-3-6-18/h1-11H,12-17H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUWBAYZBDDLRU-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.